![molecular formula C10H10N2O2 B1629203 5-Amino-1-methyl-1H-indole-2-carboxylic acid CAS No. 207845-95-2](/img/structure/B1629203.png)
5-Amino-1-methyl-1H-indole-2-carboxylic acid
Description
5-Amino-1-methyl-1H-indole-2-carboxylic acid is a heterocyclic compound with the empirical formula C9H8N2O2. It belongs to the indole family of molecules, which are significant due to their presence in proteins (such as tryptophan), drugs (like indomethacin), and various natural products .
Synthesis Analysis
The synthetic routes for this compound involve modifications of the indole core. While specific methods may vary, common approaches include condensation reactions, cyclizations, and functional group transformations. Researchers have explored both traditional and novel synthetic strategies to access 5-amino-1-methyl-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-amino-1-methyl-1H-indole-2-carboxylic acid consists of an indole ring fused with a carboxylic acid group. The amino group is positioned at the 5-position of the indole ring, and the methyl group is attached to the nitrogen atom. The overall structure plays a crucial role in its biological activity and interactions .
properties
IUPAC Name |
5-amino-1-methylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJRYLPJYGFHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619223 | |
Record name | 5-Amino-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
207845-95-2 | |
Record name | 5-Amino-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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